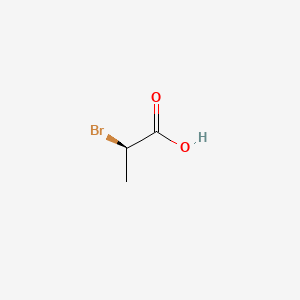

(R)-(+)-2-Bromopropionic acid

Description

Significance as a Chiral Building Block in Contemporary Organic Synthesis

The utility of (R)-(+)-2-bromopropionic acid in modern organic synthesis is multifaceted and profound. chemimpex.com Its primary significance lies in its role as a chiral building block, a molecule that introduces a specific stereochemistry into a larger, more complex target molecule. chemimpex.comcalpaclab.com This is of paramount importance in the synthesis of pharmaceuticals and agrochemicals, where the biological activity of a compound is often dictated by its three-dimensional arrangement. chemimpex.com

The presence of both a carboxylic acid group and a reactive bromine atom on a chiral scaffold makes this compound a versatile intermediate. chemimpex.com The carboxylic acid moiety allows for the formation of amides, esters, and other derivatives, while the bromine atom can be readily displaced by a variety of nucleophiles in stereospecific substitution reactions. chemimpex.comwikipedia.org This dual functionality enables chemists to construct intricate molecular architectures with a high degree of stereochemical control.

A key application of this compound is in the synthesis of enantiomerically pure amino acids and their derivatives, which are fundamental components of many pharmaceuticals. chemimpex.com It is also employed as a chiral auxiliary, a temporary chemical entity that directs the stereochemical outcome of a reaction before being removed. chemimpex.com Furthermore, this compound is utilized in the production of specialty polymers and as a reagent in various chemical reactions, contributing to improved yields and reduced purification efforts. chemimpex.com Research has also explored its use in the synthesis of anti-inflammatory and analgesic drugs. chemimpex.com

Table 1: Applications of this compound

| Field | Application |

|---|---|

| Pharmaceuticals | Synthesis of bioactive molecules, anti-inflammatory drugs, and analgesics. chemimpex.com |

| Agrochemicals | Intermediate in the production of herbicides and pesticides. adpharmachem.com |

| Organic Synthesis | Chiral building block, chiral auxiliary for asymmetric synthesis. chemimpex.comcalpaclab.com |

| Polymer Chemistry | Used in the production of specialty polymers. chemimpex.com |

| Biochemical Research | Investigating enzyme-substrate interactions and metabolic pathways. chemimpex.com |

Historical Context and Evolution of Synthetic Strategies for Chiral Alpha-Halo Carboxylic Acids

The development of synthetic methods for chiral alpha-halo carboxylic acids has been a significant area of research in organic chemistry. Historically, the preparation of racemic 2-bromopropionic acid was achieved through the bromination of propionic acid. chemicalbook.comprepchem.com A classic method involves the Hell-Volhard-Zelinsky reaction, where a carboxylic acid is halogenated at the alpha-carbon. wikipedia.org

The demand for enantiomerically pure alpha-halo acids spurred the development of stereoselective synthetic strategies. One of the earliest and most common approaches involves the diazotization of natural amino acids. For instance, this compound can be synthesized from D-alanine through a reaction with sodium nitrite (B80452) and hydrobromic acid. sciencemadness.orgreddit.com This method leverages the readily available chiral pool of amino acids to produce the desired enantiomer of the alpha-bromo acid.

Over time, more sophisticated methods have emerged. These include the use of chiral auxiliaries to direct the halogenation of a prochiral carboxylic acid derivative. For example, diastereomeric α-bromoamides derived from chiral auxiliaries like Oppolzer's camphorsultam have been used to control the stereochemistry of the bromine introduction. nih.gov

Another approach involves the kinetic resolution of racemic alpha-halo acids or their derivatives. This strategy relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst, allowing for the separation of the desired enantiomer.

More recent advancements have focused on catalytic asymmetric synthesis. This includes the development of chiral catalysts that can directly introduce a halogen atom onto a carboxylic acid substrate in an enantioselective manner. While challenging, this approach offers the potential for highly efficient and atom-economical syntheses of chiral alpha-halo carboxylic acids.

The evolution of these synthetic strategies reflects the increasing importance of enantiomerically pure compounds in various scientific disciplines and the continuous drive for more efficient and selective chemical transformations.

Table 2: Key Synthetic Strategies for Chiral Alpha-Halo Carboxylic Acids

| Strategy | Description | Key Features |

|---|---|---|

| Diazotization of Amino Acids | Conversion of the amino group of a natural amino acid to a diazonium group, followed by substitution with a halide. wikipedia.orgsciencemadness.orgreddit.com | Utilizes the chiral pool; stereospecific. |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the carboxylic acid to direct the stereoselective introduction of the halogen. nih.gov | High diastereoselectivity; auxiliary can be recycled. |

| Kinetic Resolution | Preferential reaction of one enantiomer in a racemic mixture with a chiral reagent or catalyst, allowing for separation. | Can provide access to both enantiomers. |

| Catalytic Asymmetric Halogenation | Direct, enantioselective introduction of a halogen atom using a chiral catalyst. | Potentially highly efficient and atom-economical. |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-bromopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONMFXREYOKQTI-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10009-70-8 | |

| Record name | 2-Bromopropionic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010009708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-bromopropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOPROPIONIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DQ6UW4CM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for R + 2 Bromopropionic Acid and Its Enantiomers

Asymmetric Synthesis Approaches

The synthesis of enantiopure (R)-(+)-2-Bromopropionic acid is paramount for its application as a chiral starting material. chemimpex.com Various asymmetric strategies have been developed to achieve high enantiomeric purity, moving beyond classical resolution techniques which can be laborious and inefficient. google.com

Chiral Pool Strategies for Enantiopure this compound

The "chiral pool" approach leverages readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of this compound, D-alanine is a common and effective precursor. sciencemadness.org This method involves the diazotization of D-alanine followed by a stereospecific substitution with bromide.

A typical procedure involves dissolving D-alanine in an aqueous solution of hydrobromic acid. sciencemadness.org The mixture is cooled, and sodium nitrite (B80452) is added portion-wise to generate the diazonium salt, which is then displaced by the bromide ion. sciencemadness.org This reaction generally proceeds with retention of configuration, yielding (R)-2-bromopropionic acid from D-alanine (which has an R configuration). sciencemadness.org While this method can achieve high yields (up to 95%) and good optical purity, careful control of reaction conditions, such as temperature, is crucial to minimize racemization. sciencemadness.org

Another example of a chiral pool strategy involves the use of (S)-ethyl lactate (B86563), which can be converted to a mesylate. Subsequent hydrolysis and conversion to the acid chloride provides a chiral acylating agent for further reactions. muni.cz

Catalytic Asymmetric Synthesis: Ligand and Catalyst Design

Catalytic asymmetric synthesis offers an elegant and efficient route to enantiomerically enriched compounds. While specific examples for the direct catalytic asymmetric bromination of propionic acid derivatives to yield this compound are not extensively detailed in the provided search results, the principles of ligand and catalyst design are central to this field.

The development of chiral catalysts, often involving a metal center coordinated to a chiral ligand, is key. These catalysts create a chiral environment that directs the approach of the reactants, favoring the formation of one enantiomer over the other. For instance, research into the asymmetric synthesis of related compounds, such as P-chiral compounds and the enantioselective C-H olefination of 2-(arylsulfinyl)pyridines, highlights the ongoing efforts in designing sophisticated catalyst systems for achieving high enantioselectivity. sioc-journal.cn

Enzymatic Resolution and Asymmetric Biocatalysis

Enzymatic methods have emerged as powerful tools for the synthesis of optically pure compounds due to their high stereoselectivity, mild reaction conditions, and environmental compatibility. frontiersin.org For the production of this compound, enzymatic resolution of a racemic mixture is a widely employed and effective strategy. google.comlookchem.com

Lipase-catalyzed asymmetric esterification in organic media is a particularly advantageous method for resolving racemic 2-halopropionic acids. google.com This process avoids the need to first convert the acid to its ester, thereby simplifying the synthetic sequence. google.com The enzyme, being insoluble in the organic solvent, can be easily recovered and reused. google.com Furthermore, lipases often exhibit greater stability in organic media compared to aqueous environments. google.com

In this method, a racemic mixture of 2-bromopropionic acid is reacted with an alcohol in the presence of a stereospecific lipase (B570770). The lipase selectively catalyzes the esterification of one enantiomer, leaving the other unreacted. For example, the lipase from the yeast Candida cylindracea preferentially esterifies the (R)-(+)-2-halopropionic acid. google.com This allows for the separation of the (R)-ester from the unreacted (S)-acid.

| Enzyme | Reaction Type | Substrate | Outcome |

| Candida cylindracea lipase | Asymmetric Esterification | Racemic 2-bromopropionic acid | Preferential esterification of (R)-enantiomer |

| Porcine pancreatic lipase | Asymmetric Esterification | Racemic 2-halopropionic acids | Selective esterification of (S)-isomers |

This table summarizes the stereospecificity of different lipases in the resolution of 2-halopropionic acids.

The stereospecificity of lipases is a critical factor in their application for kinetic resolution. The lipase from Candida cylindracea (also known as Candida rugosa) has been extensively studied and is known to exhibit high stereoselectivity in the esterification of 2-halopropionic acids in organic solvents. google.comresearchgate.net This enzyme demonstrates a preference for the (R)-enantiomer, leading to the formation of the (R)-ester and leaving the (S)-acid in excess. google.comoup.com

The enantioselectivity of Candida cylindracea lipase can be influenced by the reaction conditions, such as the presence of water or water-mimicking solvents in the organic medium. oup.com It has been observed that a small amount of water can enhance both the catalytic activity and the enantioselectivity of the lipase. oup.com

The specificity of lipases can be categorized based on substrate, position, fatty acid preference, and stereospecificity. nih.gov Candida cylindracea lipase is considered non-specific in terms of the position of hydrolysis in triglycerides but shows marked stereospecificity in the resolution of chiral acids like 2-bromopropionic acid. nih.govbioline.org.br

The biotechnological production of optically pure enantiomers of 2-halopropionic acids is a commercially viable and environmentally friendly approach. frontiersin.orgmdpi.com This often involves the use of whole microbial cells or isolated enzymes as biocatalysts. Yeast lipases, in particular, have been utilized for the butanolysis of racemic 2-chloro- and 2-bromopropionic acids in anhydrous solvents to produce enantiopure forms for the synthesis of herbicides and pharmaceuticals. mdpi.com

Recent advancements in biotechnology, including protein engineering and enzyme immobilization techniques, have further improved the efficiency and stability of these biocatalytic processes. For instance, immobilizing lipase on superparamagnetic nanoparticles has been shown to enhance its long-term stability and reusability in the kinetic resolution of racemic carboxylates. lookchem.comsigmaaldrich.com

The use of 2-haloacid dehalogenases is another promising biotechnological route. These enzymes catalyze the cleavage of the carbon-halogen bond, and their chiral selectivity can be exploited for the production of optically pure 2-hydroxy acids from racemic 2-haloacids, or for the resolution of the haloacids themselves. frontiersin.org

Stereospecificity of Microbial Lipases (e.g., Candida cylindracea) in Halopropionic Acid Transformations

Derivatization and Interconversion in Chiral Synthesis

The chemical utility of this compound is significantly enhanced by its conversion into various derivatives. These transformations allow for its incorporation into a wide range of complex molecules, leveraging the fixed stereochemistry of the starting material.

The esterification of this compound is a fundamental transformation that yields chiral esters, which are important intermediates in their own right. This reaction is typically conducted via acid catalysis, where the carboxylic acid is reacted with a variety of alcohols.

Research into the valorization of polylactic acid (PLA) has demonstrated the subsequent esterification of the derived 2-bromopropionic acid (2BA). researchgate.netresearchgate.net In these studies, after degrading PLA to a mixture containing 2BA and lactic acid, a series of 2-bromopropionates were successfully synthesized by adding corresponding alcohols under acid catalysis. researchgate.netresearchgate.net The alcohols used in these esterification processes included ethanol (B145695), isopropanol, n-butanol, and tert-butyl alcohol. researchgate.net This highlights the versatility of 2-bromopropionic acid as a substrate for creating a library of chiral esters. Another route involves the reaction of 2-bromopropionyl chloride, the acid chloride derivative, with an alcohol like anhydrous ethanol to produce the corresponding ester, such as ethyl 2-bromopropionate. google.com

Table 1: Examples of Alcohols Used for Esterification of 2-Bromopropionic Acid

| Alcohol | Resulting Ester |

|---|---|

| Ethanol | Ethyl 2-bromopropionate |

| Isopropanol | Isopropyl 2-bromopropionate |

| n-Butanol | n-Butyl 2-bromopropionate |

This table is based on research involving the esterification of 2-bromopropionic acid derived from PLA degradation. researchgate.net

Converting this compound to its acid halide, typically 2-bromopropionyl chloride, activates the carboxyl group for a broader range of nucleophilic acyl substitution reactions. This intermediate is a key reagent for creating amides and esters, and for initiating certain polymerization processes. lookchem.com

Several methods exist for the synthesis of 2-bromopropionyl chloride from 2-bromopropionic acid. The reaction is commonly achieved using standard chlorinating agents such as thionyl chloride or oxalyl dichloride. lookchem.com For example, treating (S)-2-bromopropanoic acid with oxalyl dichloride in dichloromethane (B109758) at room temperature yields (S)-2-bromopropionyl chloride. lookchem.com Alternative procedures involve reacting propionic acid with thionyl chloride, followed by the addition of red phosphorus and dry bromine. google.com A similar process uses sulfoxide (B87167) chloride (thionyl chloride) in reaction with propionic acid, red phosphorus, and bromine to generate the acid chloride, which is then used to prepare esters. google.com The analogous 2-bromopropionyl bromide can be synthesized by reacting propionic acid with bromine and phosphorus tribromide. nbinno.com

Table 2: Reagents for the Synthesis of 2-Bromopropionyl Halides

| Starting Material | Reagent(s) | Product |

|---|---|---|

| (S)-2-Bromopropanoic acid | Oxalyl dichloride, Dichloromethane | (S)-2-Bromopropionyl chloride |

| (S)-2-Bromopropanoic acid | Thionyl chloride | (S)-2-Bromopropionyl chloride |

| Propionic acid | Thionyl chloride, Red phosphorus, Bromine | 2-Bromopropionyl chloride |

This table summarizes various methods reported for the synthesis of 2-bromopropionyl halides. lookchem.comgoogle.comnbinno.com

The formation of metallic salts of 2-bromopropionic acid is a crucial strategy for enhancing its reactivity in specific coupling reactions, particularly with Grignard reagents. While Grignard reagents typically add twice to esters, their reaction with the salts of α-halo acids provides a more direct route to α-aryl propionic acids. google.commasterorganicchemistry.com

A novel process has been described for the preparation of aryl propionic acids which involves reacting a Grignard compound (ArMgBr) with a lithium, sodium, magnesium, or calcium salt of 2-bromopropionic acid, followed by acidification. google.com This method has been shown to produce surprisingly high yields of the desired coupled product. google.com For instance, the reaction of a Grignard reagent with the sodium salt of 2-bromopropionic acid can result in significantly higher yields of the final 2-aryl propionic acid compared to reactions using other derivatives like esters or amides. google.com The formation of these salts, such as sodium 2-bromopropionate, can be achieved by reacting 2-bromopropionic acid with a suitable base. google.com

Table 3: Yield Comparison for Grignard Coupling Reactions

| Reactant with Grignard Reagent | Product Yield |

|---|---|

| Sodium salt of 2-bromopropionic acid | High |

| Amine salts of 2-bromopropionic acid | Lower than alkali metal salts |

This table illustrates the superior yields obtained when using specific salts of 2-bromopropionic acid in Grignard coupling reactions, as reported in the literature. google.com

Synthesis of Acid Halides: 2-Bromopropionyl Chloride as an Intermediate

Sustainable and Green Chemistry Approaches to Synthesis

In response to the growing need for environmentally benign chemical processes, research has focused on developing synthetic routes to 2-bromopropionic acid and its derivatives from renewable feedstocks. Polylactic acid (PLA), a biodegradable polymer derived from corn starch or sugarcane, has emerged as a promising starting material.

The chemical recycling, or valorization, of PLA waste into valuable chemical intermediates is a key area of green chemistry research. researchgate.net A pioneering approach utilizes hydrogen bromide (HBr) catalysis for the degradation of PLA. researchgate.netresearchgate.net When PLA is treated with a solution of HBr in acetic acid (HBr-HAc), it can be efficiently converted into a mixture of 2-bromopropionic acid (2BA) and lactic acid (LA). researchgate.netresearchgate.net

Under optimal conditions of 100°C for 11 hours, this process can achieve a remarkable yield of 55.2 mol% for 2BA. researchgate.net The resulting 2BA can then be directly converted into a range of 2-bromopropionate esters through subsequent esterification reactions. researchgate.netresearchgate.net This pathway represents an innovative method for upcycling PLA waste, transforming a potential environmental burden into valuable chiral chemicals. researchgate.net Other research has explored the use of phosphonium (B103445) ionic liquids with 2-bromopropanoic acid as a cocatalyst to convert PLA into acrylic acid, where the brominated acid is an intermediate in the reaction mechanism. rsc.org

Lactide, the cyclic di-ester derived from lactic acid, is another key renewable feedstock. An efficient and highly selective method for synthesizing 2-bromopropionic acid (2-BrPA) from lactide employs zwitterionic hydrobromic acid carriers. nih.govsemanticscholar.org This procedure uses specific ionic liquids (ILs), formed by adding HBr to ammonium-based zwitterions, which act as both the solvent and the brominating agent. nih.govresearchgate.net

The imidazolium-based IL, 1-(4-butanesulfonic acid)-3-methylimidazolium bromide ([MIMBS]Br), has been identified as particularly effective. nih.gov The unique properties of the IL, such as its buffered HBr acidity and high polarity, enable the synthesis of 2-BrPA with excellent selectivity. nih.govresearchgate.net Critical parameters for this reaction include the HBr loading and the water content of the ionic liquid. nih.gov A significant advantage of this green chemistry approach is the ability to selectively isolate the 2-BrPA product by extraction, allowing the IL to be recycled over multiple runs. nih.gov This method is presented as a more sustainable alternative to traditional, harsher synthesis routes like the Hell-Vollhard-Zelinsky reaction. researchgate.net

Valorization of Polylactic Acid (PLA) to 2-Bromopropionates and Lactates

Stereocontrolled Bromination of Propionic Acid Precursors

The synthesis of enantiomerically pure this compound is a critical endeavor, driven by its utility as a chiral building block in the preparation of various pharmaceuticals and fine chemicals. Direct bromination of propionic acid, such as in the Hell-Volhard-Zelinsky reaction, typically yields a racemic mixture of (R)- and (S)-2-bromopropionic acid. doubtnut.comyoutube.com Consequently, advanced synthetic methodologies have been developed that exert precise control over the stereochemistry at the α-carbon, ensuring the selective formation of the desired (R)-enantiomer. These methods primarily rely on the use of chiral starting materials or auxiliaries to direct the stereochemical outcome of the bromination step or a subsequent substitution.

One of the most effective strategies involves the nucleophilic substitution of a leaving group at the C-2 position of a chiral propionic acid precursor, proceeding with a predictable stereochemical outcome. A prominent example is the reaction of a sulfonate ester derivative of lactic acid. In a well-established procedure, (S)-lactic acid is first converted to its corresponding sulfonate ester, for instance, (S)-2-((methylsulfonyl)oxy)propanoic acid. This intermediate is then subjected to nucleophilic attack by a bromide source, such as lithium bromide. The reaction proceeds via an SN2 mechanism, which results in a complete inversion of the stereochemical configuration at the chiral center. This inversion transforms the (S)-configured precursor into the desired this compound. This method is advantageous as it leverages the readily available and relatively inexpensive chiral pool of lactic acid.

Another powerful and widely utilized method for the stereospecific synthesis of this compound is the diazotization of a chiral amino acid precursor, specifically D-alanine ((R)-alanine). This reaction, often referred to as a Sandmeyer-type reaction, involves the treatment of the amino acid with a nitrite source, such as sodium nitrite, in the presence of hydrobromic acid. The amino group is converted into a diazonium salt, which is an excellent leaving group. Subsequent displacement by a bromide ion from the reaction medium occurs with retention of the original stereochemistry at the α-carbon. sciencemadness.org Thus, starting with D-alanine ensures the formation of this compound with a high degree of stereochemical fidelity. The reaction conditions, including temperature and the rate of addition of reagents, are carefully controlled to maximize the yield and prevent racemization. sciencemadness.org

The use of chiral auxiliaries represents a more versatile, albeit often more complex, approach to stereocontrolled synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate molecule to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. In the context of synthesizing this compound, a propionic acid derivative can be coupled to a chiral auxiliary, such as an Evans oxazolidinone. sci-hub.se The resulting chiral amide enolate can then undergo diastereoselective bromination. The steric hindrance provided by the auxiliary directs the incoming electrophilic bromine to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary from the brominated product yields the enantiomerically enriched 2-bromopropionic acid. The choice of the specific chiral auxiliary and reaction conditions is crucial for achieving high diastereoselectivity.

Below are data tables summarizing key findings from research on these stereocontrolled synthetic methods.

Table 1: Synthesis of this compound via Nucleophilic Substitution

| Starting Material | Reagents | Key Intermediate | Mechanism | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| (S)-Lactic Acid | 1. MsCl, Py 2. LiBr, Toluene | (S)-2-((methylsulfonyl)oxy)propanoic acid | SN2 | 45 | 92.3 |

This table illustrates the conversion of (S)-lactic acid to (R)-2-bromopropionic acid with inversion of stereochemistry.

Table 2: Synthesis of this compound from D-Alanine

| Starting Material | Reagents | Temperature (°C) | Key Feature | Yield (%) | Reference |

| D-Alanine ((R)-Alanine) | NaNO₂, HBr, H₂O | < 5 | Retention of Configuration | 95 | sciencemadness.org |

This table details the stereospecific synthesis of (R)-2-bromopropionic acid from D-alanine.

Table 3: Chiral Auxiliary-Mediated Asymmetric Synthesis

| Substrate | Chiral Auxiliary | Reaction Type | Diastereoselectivity | Key Advantage |

| Propionyl Chloride | Evans Oxazolidinone | Diastereoselective Bromination | High | Auxiliary can be recovered and reused |

| (±)-2-Bromobutyric Acid | (S)- or (R)-N-Phenylpantolactam | Deracemization | High | Allows for separation of enantiomers from a racemic mixture |

This table provides a conceptual overview of how chiral auxiliaries can be employed to achieve stereocontrol in the synthesis of chiral 2-bromoalkanoic acids.

Mechanistic Investigations of Reactions Involving R + 2 Bromopropionic Acid

Nucleophilic Substitution Pathways and Stereochemical Outcomes

(R)-(+)-2-Bromopropionic acid is a chiral molecule that serves as a valuable substrate for studying the mechanisms of nucleophilic substitution reactions. The stereochemical outcome of these reactions is highly dependent on the reaction conditions, which dictate the operative mechanistic pathway. The two primary pathways are the S(_N)2 mechanism, leading to inversion of configuration, and a route involving neighboring group participation (NGP), which results in retention of configuration.

The S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism is a single-step process where an external nucleophile attacks the carbon atom bearing the leaving group from the side opposite to the leaving group (backside attack). dalalinstitute.commugberiagangadharmahavidyalaya.ac.in This concerted mechanism involves a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. edscl.in The result of this backside attack is a predictable and complete inversion of the stereochemical configuration at the chiral center, a phenomenon known as the Walden inversion. dalalinstitute.comscispace.com

In the case of this compound, a classic example of an S(_N)2 reaction is its hydrolysis with a concentrated solution of sodium hydroxide (B78521). edscl.inuou.ac.ingacbe.ac.in The hydroxide ion (OH⁻), a strong nucleophile, directly displaces the bromide ion (Br⁻). The attack occurs at the C-2 position, leading to the formation of (S)-lactic acid (or its corresponding lactate (B86563) anion) with an inverted configuration. mugberiagangadharmahavidyalaya.ac.inmugberiagangadharmahavidyalaya.ac.in The reaction proceeds as follows:

(R)-2-bromopropanoic acid + conc. NaOH → (S)-lactic acid + NaBr

This transformation is a stereospecific reaction, meaning that the stereochemistry of the reactant directly determines the stereochemistry of the product. edscl.in The bimolecular nature of the S(_N)2 mechanism means its rate is dependent on the concentrations of both the substrate ((R)-2-bromopropionic acid) and the external nucleophile (OH⁻). edscl.ingacbe.ac.in

Under different reaction conditions, specifically with a low concentration of hydroxide ions and often in the presence of a silver salt like Ag₂O, the reaction of this compound proceeds with a net retention of configuration. uou.ac.inmugberiagangadharmahavidyalaya.ac.inbrainly.com This outcome is explained by a mechanism involving Neighboring Group Participation (NGP), also known as anchimeric assistance. edscl.inuou.ac.in In this multi-step pathway, a group within the substrate molecule acts as an internal nucleophile.

For 2-bromopropanoic acid, the carboxylate group (-COO⁻), located at a position beta to the leaving group, serves as the neighboring group. edscl.inuou.ac.in The mechanism unfolds in two successive S(_N)2 steps:

Intramolecular Attack (First Inversion): The deprotonated carboxylate anion attacks the adjacent carbon atom bearing the bromine, displacing the bromide ion. uou.ac.in The presence of Ag⁺ facilitates this step by coordinating with the bromine, making it a better leaving group. brainly.com This intramolecular cyclization forms a highly reactive, strained three-membered ring intermediate, an α-lactone. uou.ac.in This first step is an intramolecular S(_N)2 reaction and thus proceeds with an inversion of configuration at the chiral center. uou.ac.in

Intermolecular Attack (Second Inversion): An external nucleophile (like a hydroxide ion or water molecule) then attacks the α-lactone intermediate. uou.ac.in This attack opens the ring, and since it is also an S(_N)2 reaction, it causes a second inversion of configuration. uou.ac.in

| Feature | SN2 Mechanism | Neighboring Group Participation (NGP) |

|---|---|---|

| Typical Conditions | Concentrated strong nucleophile (e.g., NaOH) edscl.ingacbe.ac.in | Low concentration of nucleophile, often with Ag⁺ mugberiagangadharmahavidyalaya.ac.inbrainly.com |

| Stereochemical Outcome | Inversion of configuration (yields (S)-lactic acid) edscl.inmugberiagangadharmahavidyalaya.ac.in | Retention of configuration (yields (R)-lactic acid) dalalinstitute.comuou.ac.in |

| Mechanism | Single-step, backside attack by external nucleophile mugberiagangadharmahavidyalaya.ac.in | Two-step: intramolecular SN2, then intermolecular SN2 uou.ac.in |

| Intermediate | None (only a transition state) edscl.in | Cyclic intermediate (α-lactone) uou.ac.in |

| Kinetics | Bimolecular: Rate = k[Substrate][Nucleophile] edscl.in | First-order: Rate = k[Substrate] uou.ac.in |

Kinetic studies provide crucial evidence for distinguishing between the S(_N)2 and NGP mechanisms. The rate of hydrolysis of 2-bromopropionic acid can be monitored using techniques like nuclear magnetic resonance (NMR) spectroscopy to track the disappearance of the reactant and the appearance of the product, lactic acid. union.edu

In contrast, for the NGP mechanism, the rate-determining step is the initial intramolecular cyclization, which involves only the substrate molecule. uou.ac.in Therefore, the external nucleophile does not participate in this slow step, and the reaction follows first-order kinetics, with the rate being dependent only on the concentration of the 2-bromopropanoate (B1255678) anion. uou.ac.in Studies on the hydrolysis of α-bromopropionic acid, its ester, and its anion have been central to understanding the kinetics of the Walden inversion and the influence of participating groups. scispace.com The pH of the solution is a critical factor, as it determines the extent to which the carboxylic acid is deprotonated to the carboxylate anion, the species responsible for initiating NGP. union.edu

Neighboring Group Participation (NGP) and its Influence on Reactivity

Surface Reaction Mechanisms: Adsorption and Transformations on Catalytic Surfaces

The interaction of this compound with metal surfaces is of interest in catalysis, particularly for understanding dehalogenation and decomposition reactions. Studies on model surfaces like copper provide fundamental insights into adsorption geometries and reaction pathways.

When 2-bromopropanoic acid (CH₃CHBrCOOH) is adsorbed on a clean Cu(100) surface, it undergoes dissociation. acs.org Investigations using techniques such as X-ray photoelectron spectroscopy (XPS) and reflection–absorption infrared spectroscopy (RAIRS) show that both the C–Br and O–H bonds can break upon adsorption. acs.org

The reaction of CH₃CHBrCOOH on Cu(100) at 300 K leads to the generation of propanoate (CH₃CH₂COO) via intermediate species like CH₃CHCOOH and CH₃CHCOO. acs.org The carboxylate group typically binds to the metal surface in a bidentate configuration, with the two oxygen atoms bonding to copper atoms. researchgate.net The CH₃CHCOO intermediate can attach to the surface through either the COO group or the CHCOO group. acs.org On an oxygen-precovered Cu(100) surface, the dissociation of CH₃CHBrCOOH forms a stable CH₃CHCOO intermediate between 200 K and 400 K. acs.org This indicates that the presence of surface oxygen alters the initial reaction steps, suppressing the C-Br bond scission that is readily observed on the clean copper surface. acs.org

At higher temperatures, the adsorbed intermediates formed from 2-bromopropanoic acid decompose further. The primary decomposition routes for carboxylic acids on metal surfaces are decarbonylation (removal of CO) and decarboxylation (removal of CO₂). acs.orgresearchgate.net

On the O/Cu(100) surface, the CH₃CHCOO intermediate undergoes dehydrogenation at the methyl group around 450 K to form an acrylate (B77674) species (CH₂=CHCOO). acs.org On both clean and oxygen-precovered surfaces, further heating leads to the decomposition of these carboxylate intermediates into gaseous products like H₂, CO, and CO₂ at temperatures above approximately 380-460 K. researchgate.netresearchgate.net

Theoretical studies on the related propanoic acid on metal surfaces suggest that decarboxylation is initiated by the cleavage of the O-H bond, followed by the scission of the C–CO₂ bond. acs.orgresearchgate.net The decarbonylation pathway is often more complex, potentially involving dehydroxylation to form a propanoyl (CH₃CHCO) intermediate, followed by dehydrogenation at the α-carbon and subsequent C–CO bond cleavage. acs.orgresearchgate.net These fundamental steps, including α-dehydrogenation prior to C-C bond breaking, are likely involved in the ultimate decomposition of 2-bromopropanoic acid on catalytic surfaces. acs.orgacs.org

| Surface | Temperature (K) | Observed Species / Event | Reference |

|---|---|---|---|

| Clean Cu(100) | 300 K | Generates CH₃CH₂COO via CH₃CHCOOH and CH₃CHCOO intermediates. | acs.org |

| > 380 K | Decomposition into H₂, CO, CO₂. | researchgate.net | |

| Oxygen-precovered Cu(100) | 200 - 400 K | Dissociation to form stable CH₃CHCOO intermediate. | acs.org |

| 450 K | Dehydrogenation of CH₃CHCOO to form CH₂=CHCOO. | acs.org | |

| 460 K | Decomposition to evolve gaseous products. | researchgate.net |

Halogen Effects on Surface Reaction Pathways

The interaction of halogenated organic molecules with metal surfaces is a critical area of study in catalysis and surface science. Research on the effects of alkyl chain structure on carbon-halogen bond scission on a Cu(100) surface provides valuable insights that can be extrapolated to this compound.

Studies have shown that the rates of carbon-halogen bond dissociation on a Cu(100) surface are influenced by both the type of halogen and the structure of the alkyl group. acs.org The reactivity trend for carbon-halogen bond cleavage is C-Cl < C-Br < C-I. acs.org This indicates that the carbon-bromine bond in this compound is more readily cleaved than a carbon-chlorine bond but less so than a carbon-iodine bond under similar conditions.

Furthermore, the substitution at the carbon atom bearing the halogen plays a significant role. The rate of C-X bond dissociation increases in the order of primary < secondary < tertiary. acs.org Since this compound is a secondary bromoalkanoic acid, its carbon-bromine bond is expected to be more reactive towards scission on a copper surface compared to a primary bromoalkanoic acid like 3-bromopropanoic acid. acs.orgresearchgate.net

The subsequent reactions of the resulting alkyl fragments on the surface are also influenced by their structure. For instance, β-hydride elimination rates increase with greater alkyl substitution at the α-carbon. acs.org These findings are crucial for understanding and predicting the surface reaction mechanisms of this compound and designing catalytic processes.

Epimerization and Racemization Processes

The stereochemical integrity of this compound is a key factor in its application in asymmetric synthesis. However, under certain conditions, it can undergo epimerization or racemization, leading to a loss of enantiomeric purity.

Conditions Inducing Stereochemical Instability (e.g., Microwave Irradiation, Transhalogenation)

Several factors can induce stereochemical instability in 2-halopropionic acids. For instance, in the synthesis of related compounds, partial racemization has been observed when a slight excess of base is used. beilstein-journals.org This suggests that basic conditions can promote the loss of stereochemistry at the chiral center of this compound.

Transhalogenation, the exchange of one halogen for another, can also be a route to racemization. While specific studies on this compound were not found, the general principle of nucleophilic substitution at a chiral center can lead to inversion of configuration. If this process is reversible, it can result in racemization.

Furthermore, enzymatic processes can be designed to intentionally racemize one enantiomer. For example, the ester of an R-enantiomer of a 2-halopropionic acid can be hydrolyzed and then racemized, allowing for a higher yield of the desired S-enantiomer through resolution. google.com This indicates that conditions suitable for hydrolysis and racemization exist, likely involving acid or base catalysis. google.com

Strategies for Maintaining Enantiomeric Purity in Synthetic Transformations

Maintaining the enantiomeric purity of this compound during chemical transformations is crucial for its use as a chiral building block. Several strategies can be employed to achieve this.

One key approach is the use of coupling reagents known to minimize racemization. For example, in the amide bond formation between 2-bromopropionic acid and an aniline (B41778) derivative, the use of HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) was effective in preventing erosion of stereochemistry. beilstein-journals.org

Another strategy involves careful control of reaction conditions. For instance, in nucleophilic substitution reactions, the choice of nucleophile and solvent can determine the stereochemical outcome. Reactions proceeding through a clear SN2 mechanism with a strong nucleophile will lead to inversion of configuration, thus producing the enantiomerically pure opposite enantiomer. askfilo.comchegg.com Conversely, reactions involving neighboring group participation can lead to retention of configuration. askfilo.comyoutube.comuou.ac.in

In some cases, purification techniques can be used to enhance enantiomeric excess. Recrystallization of a derivative of (S)-2-bromopropionic acid from ethyl ether was shown to increase the enantiomeric excess from 94% to 97.4%. beilstein-journals.org

Novel Reactions and Transformations of this compound

Recent research has explored new applications and reactions of 2-bromopropionic acid, including its use in the modification of natural polymers like cellulose (B213188).

Reaction with Cellulose and Pyrolysis Kinetics of Bromopropionylated Cellulose

This compound can be reacted with cellulose to form bromopropionylated cellulose. This reaction is typically carried out in a solvent like chlorobenzene (B131634) with an acid catalyst. The degree of substitution on the cellulose can be controlled by varying the reaction time and temperature.

The introduction of bromopropionyl groups onto the cellulose backbone significantly alters its thermal degradation properties. Thermogravimetric analysis has shown that the oxidative decomposition and random chain scission of the treated cellulose begin at much lower temperatures compared to untreated cellulose.

The kinetics of pyrolysis of bromopropionylated cellulose have been studied, and it was found that the energy and entropy of activation for degradation decrease as the degree of substitution increases. However, the free energy of activation remains relatively constant. Differential thermal analysis (DTA) shows that the decomposition temperatures of the treated samples are lower than that of pure cellulose and decrease with an increasing degree of substitution.

Interactive Data Table: Thermodynamic Parameters for the Reaction of Cellulose with 2-Bromopropionic Acid

This table presents the thermodynamic parameters for the reaction between cellulose and 2-bromopropionic acid at different temperatures. The data shows the specific rate constant (k), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and free energy of activation (ΔG‡).

| Temperature (°C) | k x 10^3 (l.mol^-1.s^-1) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) |

| 30 | 0.49 | 43.5 | -165.3 | 93.3 |

| 50 | 1.48 | 43.1 | -165.3 | 96.2 |

| 60 | 2.59 | 42.7 | -165.3 | 97.9 |

| 70 | 4.37 | 42.3 | -165.3 | 99.6 |

| Data sourced from a study on the reaction kinetics. |

Interactive Data Table: Pyrolysis Kinetics of Bromopropionylated Cellulose

This table displays the kinetic parameters for the pyrolysis of bromopropionylated cellulose with varying degrees of substitution (p). It includes the energy of activation (Ea), frequency factor (A), entropy of activation (ΔS‡), and free energy of activation (ΔG‡).

| Degree of Substitution (p) | Ea (kJ/mol) | A (s^-1) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) |

| 0.034 | 148.5 | 1.1 x 10^9 | -76.1 | 173.2 |

| 0.052 | 139.7 | 1.1 x 10^8 | -96.2 | 173.2 |

| 0.075 | 127.2 | 6.8 x 10^6 | -119.2 | 173.2 |

| 0.098 | 118.4 | 6.9 x 10^5 | -138.5 | 173.2 |

| Data derived from thermogravimetric analysis of the treated cellulose. |

Applications of R + 2 Bromopropionic Acid As a Chiral Auxiliary and Synthon in Research

Asymmetric Synthesis of Chiral Molecules

The ability of (R)-(+)-2-bromopropionic acid to introduce a specific stereochemistry makes it a crucial tool in the synthesis of a wide range of chiral molecules. This is particularly important in the development of pharmaceuticals and agrochemicals where the biological activity is often dependent on the specific enantiomeric form of the compound.

Development of Enantiomerically Pure Pharmaceuticals and Bioactive Compounds

This compound serves as a key starting material in the synthesis of numerous pharmaceuticals, particularly those with anti-inflammatory and analgesic properties. chemimpex.comchemimpex.com Its incorporation into molecular structures allows for the creation of enantiomerically pure drugs, which can lead to improved efficacy and reduced side effects.

Precursor in Anti-inflammatory and Analgesic Drug Synthesis

Arylpropionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). Research has demonstrated the use of this compound derivatives in the synthesis of these compounds. For instance, it is a precursor for creating β-hydroxy-β-arylpropanoic acids, which have shown significant anti-inflammatory activity. researchgate.net One notable example is the synthesis of 2-(6-Methoxy-2-naphthyl)propionic acid, where this compound is used to achieve a yield of 60-75%. Another application is in the preparation of 2-(2-Fluoro-4-biphenylyl)propionic acid.

| Target Compound | Reactant | Conditions | Yield |

| 2-(6-Methoxy-2-naphthyl)propionic acid | This compound | THF, 70°C | 60–75% |

| 2-(2-Fluoro-4-biphenylyl)propionic acid | This compound | NaOMe, 0–10°C | 68% |

A process has also been developed for preparing arylalkanoic acids by reacting a Grignard compound with a salt of 2-bromopropionic acid. google.com

Synthesis of Agrochemicals with Defined Stereochemistry (e.g., Herbicides, Fungicides)

The precise three-dimensional structure of agrochemicals such as herbicides and fungicides is often critical to their biological activity. This compound is utilized in the production of these compounds to ensure the desired stereochemistry. chemimpex.comsolubilityofthings.comadpharmachem.com It serves as an intermediate in the preparation of various herbicides, including quinclorac, oxadiazon, and flupyrsulfuron-methyl, as well as fungicides like metalaxyl (B1676325) and benalaxyl. guidechem.com The reactivity of the bromine atom is harnessed to create compounds with specific biological activities for agricultural use. adpharmachem.com

Construction of Complex Organic Architectures (e.g., Peptide Backbone Constraints, Heterocycles, Amino Acid Derivatives)

This compound is a valuable building block for constructing complex organic molecules with defined three-dimensional structures. chemimpex.com This includes its use in creating amino acid derivatives, which are fundamental components of many biologically active molecules. chemimpex.com

Research has explored the use of this compound in the synthesis of molecular scaffolds designed to act as peptide backbone constraints. sci-hub.seacs.orgnih.gov These scaffolds are incorporated into peptides to restrict their conformational flexibility, which can lead to enhanced biological activity and stability. sci-hub.senih.gov One study detailed the synthesis of highly functionalized tetrahydrobenzo solubilityofthings.combeilstein-journals.orgimidazo[1,2-a]pyrazin-4(1H)-ones on a solid-phase support, where (R)-2-bromopropionic acid was used in the acylation step. sci-hub.seacs.orgnih.gov However, it was noted that significant epimerization occurred under microwave conditions during this acylation. sci-hub.seacs.orgnih.gov

The compound is also instrumental in the synthesis of various heterocycles. researchgate.net Its application extends to the creation of complex polycyclic structures through reactions involving N-acyliminium ions. researchgate.net

Role in Chiral Induction and Stereocontrol

The primary application of this compound in asymmetric synthesis is as a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.

Design and Application of Chiral Auxiliaries Derived from this compound

This compound itself can act as a chiral auxiliary, guiding the formation of new stereocenters in a predictable manner. chemimpex.com Its ability to serve in this capacity allows chemists to achieve high selectivity in synthetic pathways, which can improve yields and simplify purification processes. chemimpex.com

In one study, commercially available (R)- or (S)-2-bromopropionic acid was used in a two-step sequence for the enantioselective synthesis of benzimidazole (B57391) inhibitors of myxoviruses. beilstein-journals.orgnih.gov The amide bond formation with 2-chloro-4-methylaniline (B104755) was achieved using HATU, a reagent known to limit racemization. beilstein-journals.orgnih.gov This approach highlights the direct use of this compound as a chiral starting material to control the stereochemistry of the final product.

Furthermore, derivatives of this compound can be designed to act as more complex chiral auxiliaries. These tailored auxiliaries can offer enhanced stereocontrol in a variety of chemical transformations.

Diastereoselective and Enantioselective Transformations

This compound and its enantiomer serve as valuable chiral building blocks in the asymmetric synthesis of complex molecules, enabling chemists to control the stereochemical outcome of reactions. chemimpex.comd-nb.info This control is crucial in the development of pharmaceuticals and other bioactive compounds where specific stereoisomers often exhibit desired activity, while others may be inactive or cause adverse effects. ontosight.ai

One key application is in the enantioselective synthesis of antiviral agents. For instance, commercially available (R)- or (S)-2-bromopropionic acid has been utilized as a starting material from the chiral pool for the preparation of host-directed inhibitors of myxoviruses. d-nb.infobeilstein-journals.org In these syntheses, amide bond formation between 2-bromopropionic acid and an aniline (B41778) derivative is a critical step. To prevent the loss of stereochemical integrity at the chiral center, coupling reagents known to limit racemization, such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are employed. d-nb.infobeilstein-journals.org This method has successfully produced α-bromoamides with high enantiomeric excess (ee), often exceeding 90%, which are then used in subsequent steps to build the target antiviral compounds. d-nb.info

The compound is also instrumental in the diastereoselective synthesis of heterocyclic frameworks. In one study, (R)-α-bromopropionic acid was used in the solid-phase synthesis of [7 + 6]-fused ring systems, which resulted in a nearly equal mixture of two diastereomers (55:45 ratio). mdpi.com Similarly, the synthesis of a fused bicyclic peptidomimetic scaffold using (S)-α-bromopropionic acid yielded a mixture of two diastereomers, which could be separated and their configurations assigned using advanced NMR techniques like NOESY. acs.org These examples highlight the role of the chiral acid in introducing a stereocenter that influences the formation of subsequent stereocenters, leading to diastereomeric products.

Furthermore, 2-bromopropionic acid can participate in radical reactions to form cyclic compounds. The benzoyl peroxide-catalyzed reaction of 2-bromopropionic acid with 1-alkenes proceeds through the addition of the carbon-bromine bond across the double bond, followed by a cyclization step to produce γ-lactones (4-alkanolides) in good yields. researchgate.net The stereochemistry of the starting acid can influence the diastereoselectivity of the final cyclized product. Additionally, this compound can be used to synthesize its corresponding amide, (R)-2-Bromopropanamide, a useful chiral intermediate for further transformations. evitachem.com The compound has also been noted for its use as a chiral adjuvant, a substance added to a system to facilitate the separation of enantiomers from a racemic mixture, for example, through countercurrent extraction. google.com

Table 1: Examples of Stereoselective Transformations Using 2-Bromopropionic Acid This table is interactive. You can sort and filter the data.

| Starting Material | Reagent/Reaction Type | Product Type | Stereochemical Outcome | Research Focus | Reference(s) |

|---|---|---|---|---|---|

| (R)- or (S)-2-Bromopropionic acid | Amide coupling (HATU) | Chiral α-bromoamides | High enantiomeric excess (>90% ee) | Synthesis of myxovirus inhibitors | d-nb.info, beilstein-journals.org |

| (R)-α-Bromopropionic acid | Solid-phase synthesis | [7 + 6]-Fused heterocycles | Diastereomeric mixture (55:45) | Development of novel molecular frameworks | mdpi.com |

| (S)-α-Bromopropionic acid | Solid-phase synthesis, N-acyl iminium cyclization | Fused bicyclic peptidomimetics | Diastereomeric mixture (3:2) | Synthesis of constrained peptidomimetics | acs.org |

| 2-Bromopropionic acid | Radical addition/cyclization with 1-alkenes | γ-Lactones (4-alkanolides) | Diastereoselective | C-C bond formation and cyclization | researchgate.net |

| This compound | Amination | (R)-2-Bromopropanamide | Enantioselective | Synthesis of chiral intermediates | evitachem.com |

Synthesis of Specialized Polymers and Materials

Application in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

This compound is a key precursor in the synthesis of chain transfer agents used in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. chemicalbook.com RAFT is a powerful technique for producing polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. The effectiveness of RAFT polymerization relies heavily on the structure of the RAFT agent, and 2-bromopropionic acid provides a versatile platform for creating these agents.

A common strategy involves reacting 2-bromopropionic acid with a source of a dithiocarbonyl group. For example, the reaction between 2-bromopropionic acid and potassium ethyl xanthate is used to synthesize 2-(ethoxycarbonothioylthio)propanoic acid, a xanthate-based RAFT agent. researchgate.net This agent has been successfully employed to control the polymerization of less-activated monomers (LAMs) such as vinyl acetate (B1210297) (VAc), which are notoriously difficult to polymerize in a controlled manner. researchgate.net Similarly, 2-bromopropionic acid is used to synthesize 2-(((tert-butyl thio)carbonothioyl)thio)propanoic acid, another RAFT agent used to prepare well-defined amphiphilic block copolymers for applications like the surface modification of inorganic powders. mdpi.com

The carboxylic acid functionality of the RAFT agents derived from 2-bromopropionic acid is particularly advantageous. It provides a handle for further chemical modification and can influence the solubility and reactivity of the agent. Research has also focused on creating multi-armed RAFT agents to synthesize star-shaped polymers. In one approach, a multifunctional core molecule is esterified with 2-bromopropionic acid, and the resulting poly-brominated intermediate is reacted with potassium O-ethyl xanthate to generate a multi-armed xanthate RAFT agent. dur.ac.uk These multi-armed agents have been used to create three- and four-armed star polymers from monomers like N-vinylpyrrolidone (NVP) and vinyl acetate. dur.ac.uk

Table 2: RAFT Agents Synthesized from 2-Bromopropionic Acid This table is interactive. You can sort and filter the data.

| RAFT Agent Name | Precursors | Monomer(s) Polymerized | Resulting Polymer Architecture | Reference(s) |

|---|---|---|---|---|

| 2-(Ethoxycarbonothioylthio)propanoic acid | 2-Bromopropionic acid, Potassium ethyl xanthate | Vinyl acetate (VAc) | Linear homopolymer | researchgate.net |

| 2-(((tert-butyl thio)carbonothioyl)thio)propanoic acid | 2-Bromopropionic acid, Carbon disulfide, Sodium hydroxide (B78521) | Methyl acrylate (B77674), N-vinyl pyrrolidone, Maleic anhydride, Styrene | Quaternary amphiphilic block copolymer | mdpi.com |

| Multi-armed xanthate RAFT agents | 2-Bromopropionic acid, Polyol core, Potassium O-ethyl xanthate | N-vinylpyrrolidone (NVP), Vinyl acetate (VAc), N-vinylcaprolactam (NVCL) | Star polymers, Star-block copolymers | dur.ac.uk |

Functionalization of Polymeric Materials

This compound is not only a precursor for polymerization initiators but also a valuable building block for creating functional monomers and for the post-polymerization modification of materials. chemimpex.com Its bifunctional nature—a carboxylic acid and a reactive bromine atom—allows for its incorporation into polymer structures to impart specific properties or to serve as a reactive site for further functionalization.

A significant application lies in the synthesis of functionalized lactide monomers for the production of biodegradable polyesters, such as polylactide (PLA). nih.gov By condensing (S)-2-bromopropionic acid with functionalized α-hydroxy acids, novel monomer precursors are formed. nih.gov This method allows for the introduction of various functional groups into the polyester (B1180765) backbone, which can be used to tune the material's properties, such as hydrophobicity and degradation rate, or for attaching bioactive molecules.

Another strategy involves creating monomers that contain a reactive handle for post-polymerization modification. For example, 2-bromopropionyl bromide (synthesized from the acid) can be reacted with a molecule containing both a hydroxyl group and another functional group, like 4-bromomandelic acid. rsc.org The resulting molecule can then be cyclized to form a lactone monomer bearing a reactive aryl bromide group. After polymerization, this aryl bromide can be modified using reactions like the Suzuki coupling, allowing for the introduction of a wide array of functionalities onto the polymer side chains. rsc.org

Furthermore, 2-bromopropionic acid is used to modify existing monomers to make them suitable for specific polymerization or modification techniques. In one approach, hydroxyethylmethacrylate (HEMA) is esterified with 2-bromopropionic acid. The bromine atom is then substituted with an azide (B81097) group. nih.gov This new azide-functionalized monomer can be polymerized and subsequently used in "click chemistry" reactions, which are highly efficient and specific, to form cross-linked hydrogels or to attach other molecules to the polymer. nih.gov

Biochemical Research Applications

Probing Enzyme-Substrate Interactions and Metabolic Pathways

This compound serves as a valuable tool in biochemical research for investigating the intricacies of enzyme activity and metabolic pathways. chemimpex.com Its structure, being an analog of natural metabolites like propionic acid and lactic acid, allows it to interact with enzymes that process these substrates. The presence of the bromine atom, however, alters its reactivity and allows it to act as a probe or an inhibitor.

Researchers utilize this compound to study enzyme-substrate interactions, providing insights into the structure and mechanism of enzyme active sites. chemimpex.com For example, 2-bromopropionic acid can act as a mechanism-based inhibitor, where it enters the enzyme's active site and forms a covalent bond with a key amino acid residue, such as a cysteine thiol. This irreversible binding inactivates the enzyme. The effects of this inhibition can be quantified using kinetic assays that measure the loss of enzyme activity over time, and the formation of the covalent adduct can be confirmed by techniques like mass spectrometry, which detects the increase in the enzyme's molecular weight. Such studies are crucial for understanding biological processes and identifying potential targets for therapeutic intervention. chemimpex.com

The compound is also employed to probe metabolic pathways. By introducing 2-bromopropionic acid into a biological system, researchers can observe its effects on specific metabolic routes, such as fatty acid metabolism. Its ability to interfere with metabolic processes can help elucidate the roles of specific enzymes and intermediates in a pathway.

Studies on Brominated Compound Metabolism

The study of how organisms metabolize brominated compounds is essential for understanding both natural biological processes and the environmental fate of organobromine compounds. This compound is used in research focused on the metabolic pathways of such compounds.

The metabolism of propionic acid itself is a well-understood process, typically beginning with its conversion to its coenzyme A ester, propionyl-CoA. wikipedia.org In most vertebrates, propionyl-CoA is then converted through several steps into succinyl-CoA, an intermediate of the citric acid cycle. wikipedia.org Introducing 2-bromopropionic acid into this context allows researchers to investigate how the bromine atom affects these enzymatic steps. The bromine atom's size and electronegativity can alter how the molecule is recognized and processed by the enzymes of the pathway.

Furthermore, some bacteria, particularly from the genus Propionibacterium, produce propionic acid as a fermentation end-product. wikipedia.org Studies could explore how these microorganisms handle brominated analogs like 2-bromopropionic acid, which could reveal novel enzymatic dehalogenation mechanisms. Research in this area also touches upon the biological activity and potential toxicity of brominated compounds, as the chirality of such molecules can significantly influence their biological effects. ontosight.ai For instance, one enantiomer might be readily metabolized or have a specific inhibitory effect, while the other is inert or toxic. ontosight.ai Understanding these differences is critical in fields ranging from drug development to toxicology.

Advanced Analytical Methodologies for Stereochemical Characterization

Spectroscopic Techniques for Structural and Stereochemical Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure and investigating the chiral nature of (R)-(+)-2-Bromopropionic acid. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chirality Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. While standard NMR spectra of enantiomers are identical in an achiral solvent, the technique can be adapted to differentiate between them. This is typically achieved by using chiral solvating agents, chiral derivatizing agents, or chiral liquid crystal solvents. innospk.comacs.org For instance, the enantiomeric purity of carboxylic acids can be directly assayed using proton NMR (¹H NMR) with a chiral reagent. chemicalbook.com

In a notable study, high-resolution ¹³C NMR was used to visualize the enantiomers of 2-bromopropionic acid by dissolving the racemate in a chiral liquid-crystalline solvent made of poly(γ-benzyl-L-glutamate) (PBLG) in an organic solvent. researchgate.net This chiral environment induces a differential ordering of the (R) and (S) enantiomers, leading to separate signals for each. The differentiation arises from differences in their residual chemical shift anisotropies (RCSA) and residual dipolar couplings (RDC). researchgate.net This allows not only for the visualization of the two enantiomers but also for the measurement of their ratio. researchgate.net

Another approach involves using chiral shift reagents, such as europium complexes (e.g., Eu(hfc)₃), which can cause separation of NMR signals for stereochemical confirmation. Derivatization with a chiral amine, such as (S)-(-)-1-phenylethylamine, followed by NMR analysis, can also be used to confirm that no racemization has occurred during a reaction. nih.gov

Table 1: ¹H and ¹³C NMR Spectral Data for 2-Bromopropionic Acid This interactive table provides typical spectral data. Actual values may vary based on solvent and experimental conditions.

| Nucleus | Assignment | Chemical Shift (ppm) | Coupling Constant (J) in Hz | Reference |

|---|---|---|---|---|

| ¹H NMR | -COOH | ~11.50 | - | chemicalbook.com |

| -CH(Br)- | ~4.41 | 6.9 (Quartet) | chemicalbook.com | |

| -CH₃ | ~1.86 | 6.9 (Doublet) | chemicalbook.com | |

| ¹³C NMR | -COOH | ~172-176 | - | researchgate.net |

| -CH(Br)- | ~40-42 | - | researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is primarily used to identify the functional groups present in a molecule. acs.org For this compound, the IR spectrum will show characteristic absorption bands corresponding to the carboxylic acid and the carbon-bromine bond. While standard IR spectroscopy cannot distinguish between enantiomers, it is crucial for confirming the compound's identity and structural integrity. nist.gov

The spectrum is characterized by a very broad absorption band for the O-H stretch of the carboxylic acid group, typically found in the 3300-2500 cm⁻¹ region. The C=O (carbonyl) stretching vibration appears as a strong, sharp peak around 1700 cm⁻¹. The C-Br stretching vibration is observed in the fingerprint region, typically around 550 cm⁻¹. docbrown.info The presence of these key peaks confirms the structure of 2-bromopropionic acid. docbrown.infonist.gov

Table 2: Characteristic IR Absorption Frequencies for 2-Bromopropionic Acid This interactive table outlines the key vibrational modes and their expected wavenumber ranges.

| Functional Group | Bond Vibration | Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong | docbrown.info |

| Alkyl | C-H stretch | 2975 - 2845 | Medium | docbrown.info |

| Carbonyl | C=O stretch | ~1700 | Strong | rsc.org |

| Alkyl | C-H deformation | 1470 - 1370 | Medium | docbrown.info |

Chromatographic Methods for Enantiomeric Purity Determination

Chromatography is the cornerstone for separating and quantifying enantiomers. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be configured with chiral stationary phases (CSPs) to resolve racemic mixtures.

Gas Chromatography (GC) for Purity and Enantiomeric Excess

Gas chromatography is widely used to assess the chemical purity of volatile compounds like this compound, with typical purities reported as ≥98%. chemimpex.comsigmaaldrich.com For enantiomeric analysis, GC requires the use of a chiral stationary phase (CSP). Cyclodextrin (B1172386) derivatives are commonly used as CSPs for the enantioseparation of 2-bromopropionates. nih.gov

Often, the carboxylic acid must first be converted into a more volatile derivative, such as an ester or an amide, before GC analysis. conicet.gov.arresearchgate.net For example, the enantiomers of 2-bromopropanoic acid have been successfully separated after derivatization with ethyl chloroformate (ECF). conicet.gov.ar In another study, various alkyl 2-bromopropionates were separated on different cyclodextrin-based columns, achieving baseline separation for the methyl ester derivative. nih.gov The use of tert-butylamide derivatives separated on a Chirasil-Val column has also been described for determining the enantiomeric purity of halocarboxylic acids. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Chiral Separations

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is one of the most efficient and widely used methods for separating enantiomers. americanlaboratory.com The separation is based on the formation of transient, diastereomeric complexes between the enantiomers and the CSP, leading to different retention times. mdpi.com

For 2-bromopropionic acid, various chiral columns are effective. A TCI Chiral MB-S column, for instance, has been used to separate its enantiomers using a mobile phase of n-Hexane, 2-Propanol, and trifluoroacetic acid (TFA). greyhoundchrom.com In a comprehensive study on the related α-bromobutyric acid, a Chiralcel OD-H column was found to be superior to several other CSPs, especially after pre-column derivatization of the acid with aniline (B41778). americanlaboratory.com The efficiency of separation in chiral HPLC is influenced by the mobile phase composition, with modifiers like 2-propanol often providing better enantioselectivity than ethanol (B145695). americanlaboratory.com

Table 3: Example HPLC Conditions for Chiral Separation of 2-Bromopropionic Acid This interactive table provides a sample method for HPLC analysis.

| Parameter | Condition | Reference |

|---|---|---|

| Column | TCI Chiral MB-S (3μm), 4.6 mm I.D. × 250 mm | greyhoundchrom.com |

| Mobile Phase | n-Hexane / 2-Propanol / TFA (95 / 5 / 0.1) | greyhoundchrom.com |

| Flow Rate | 1.0 mL/min | greyhoundchrom.com |

| Detection | UV 210 nm | greyhoundchrom.com |

| Temperature | 40 °C | greyhoundchrom.com |

| Separation Factor (α) | 1.12 | greyhoundchrom.com |

| Resolution (Rs) | 0.82 | greyhoundchrom.com |

Polarimetry for Optical Rotation Measurement

Polarimetry is a classical technique used to measure the extent to which a chiral compound rotates the plane of polarized light. pasco.com This property is known as optical activity. The direction and magnitude of this rotation are characteristic of a specific enantiomer. The (R)-enantiomer of 2-bromopropionic acid is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise), and is thus designated with a (+) sign. chemimpex.com

The specific rotation ([α]) is a standardized measure of a compound's optical activity, calculated using Biot's Law. pasco.com It is dependent on the wavelength of light (typically the sodium D-line, 589 nm), temperature, solvent, and concentration. For this compound, the specific rotation is reported to be approximately +26 to +27 degrees when measured neat (without a solvent). chemimpex.comsigmaaldrich.com

By measuring the observed rotation of a sample and comparing it to the specific rotation of the pure enantiomer, one can calculate the enantiomeric excess (ee) of the mixture. This makes polarimetry a fundamental tool for assessing the optical purity of the final product in an asymmetric synthesis. chegg.com

Table 4: Reported Optical Rotation Values for 2-Bromopropionic Acid Enantiomers This interactive table shows the specific rotation for each enantiomer.

| Enantiomer | Specific Rotation ([α]²⁰/D) | Condition | Reference |

|---|---|---|---|

| This compound | +26 ± 2° | neat | sigmaaldrich.com |

| This compound | +27° | neat | chemimpex.com |

Chiral Recognition Based on Ion Transfer Kinetics Across Interfaces

The stereochemical characterization of chiral molecules is a critical aspect of analytical and biological sciences. researchgate.netresearchgate.net One advanced methodology for this purpose involves the study of ion transfer kinetics across liquid/liquid interfaces. This technique has been successfully applied to differentiate the enantiomers of 2-bromopropionic acid (BPA). researchgate.netresearchgate.net

Research has demonstrated that the kinetics of transferring chiral anions, such as the deprotonated form of this compound, from an aqueous phase to a chiral organic solvent are stereoselective. researchgate.netresearchgate.net This enantioselectivity is observable using electrochemical methods, particularly with three-phase electrodes combined with square-wave voltammetry. researchgate.netresearchgate.net

In a typical experimental setup, a pyrolytic graphite (B72142) electrode is partially modified with a thin film of a single enantiomer of a chiral solvent, such as (R)-2-octanol or (S)-2-octanol. researchgate.net This electrode is then immersed in an aqueous solution containing the chiral anion to be studied. researchgate.net The transfer of the chiral anion across the water/chiral solvent interface is coupled with an electron transfer reaction of a redox probe, like Lutecium bis(tetra-tert-butylphthalocyanine) (Lu[tBu4Pc]2), which is confined to the organic phase. researchgate.net

The kinetics of this ion transfer process are influenced by the stereochemical relationship between the chiral anion and the chiral solvent. researchgate.net It has been observed that the rate of ion transfer is higher when the transferring ion and the solvent are of opposite chirality, i.e., an (R)-ion in an (S)-solvent or an (S)-ion in an (R)-solvent. researchgate.netresearchgate.net This difference in transfer rates allows for the chiral recognition of the 2-bromopropionate enantiomers.

Detailed kinetic and thermodynamic data have been collected for the transfer of 2-bromopropionate anions across a water/2-octanol interface. researchgate.net The difference in the standard Gibbs energy of transfer (ΔΔG°tr) between the two enantiomeric systems provides a measure of the chiral recognition. For 2-bromopropionate, a notable difference in transfer energy and kinetics is observed when using (R)-2-octanol versus (S)-2-octanol as the organic phase. researchgate.net

The following table summarizes the key thermodynamic and kinetic parameters for the transfer of the 2-bromopropionate anion into the two enantiomeric forms of 2-octanol.

Table 1: Thermodynamic and Kinetic Data for the Chiral Ion Transfer of 2-Bromopropionate Anion Across a Water/2-Octanol Interface. researchgate.net

| Transferring Chiral Anion | Chiral Solvent | Standard Gibbs Energy of Transfer (ΔG°tr / kJ mol⁻¹) | Standard Rate Constant (k° / cm s⁻¹) |

| 2-Bromopropionate | (R)-2-octanol | -45.49 | 0.015 ± 0.002 |

| 2-Bromopropionate | (S)-2-octanol | -46.36 | 0.030 ± 0.005 |

| Data sourced from Mirceski et al. (2009). researchgate.net |

The difference in the standard rate constants (k°) clearly indicates the stereoselective nature of the ion transfer process. The transfer is kinetically favored when the chiralities of the anion and the solvent are mismatched. researchgate.net This methodology provides a powerful and direct way to achieve enantioselective recognition at a liquid-liquid interface, offering an alternative to traditional chromatographic methods. researchgate.netphenomenex.com

Computational and Theoretical Studies on R + 2 Bromopropionic Acid

Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the pathways and energetics of chemical reactions, providing valuable insights that complement experimental studies.

Research on the gas-phase elimination of 2-bromopropionic acid has utilized DFT calculations to elucidate the reaction mechanism. researchgate.net A study using the B3LYP functional with a 6-31G** basis set determined that the elimination proceeds through a semi-polar, five-membered cyclic transition state. researchgate.net In this transition state, the acidic hydrogen of the carboxyl group assists in the departure of the bromine atom, while the carboxylic oxygen provides stabilization. researchgate.net Further single-point energy calculations at a higher level of theory (B3LYP/6-311++G(3df, 3pd)) predicted an activation energy of 189.5 kJ·mol⁻¹, which shows strong agreement with the experimental value of 180.3 ± 3.4 kJ·mol⁻¹. researchgate.net